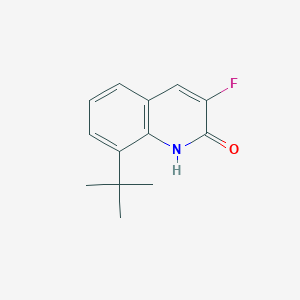
2-Chloro-1-(5-hydroxynaphthalen-1-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-1-(5-hydroxynaphthalen-1-yl)ethanone is an organic compound with the molecular formula C12H9ClO2. This compound is characterized by the presence of a chloro group and a hydroxyl group attached to a naphthalene ring, making it a versatile intermediate in organic synthesis. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-1-(5-hydroxynaphthalen-1-yl)ethanone typically involves the chlorination of 1-(5-hydroxynaphthalen-1-yl)ethanone. The reaction is carried out using thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) as chlorinating agents under controlled conditions to ensure selective chlorination at the desired position .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to achieve high yields and purity. The use of catalysts and optimized reaction conditions further enhances the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions: 2-Chloro-1-(5-hydroxynaphthalen-1-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The chloro group can be reduced to a hydrogen atom, resulting in the formation of 1-(5-hydroxynaphthalen-1-yl)ethanone.
Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed:
Oxidation: Formation of 5-hydroxy-1-naphthaldehyde or 5-hydroxy-1-naphthoic acid.
Reduction: Formation of 1-(5-hydroxynaphthalen-1-yl)ethanone.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Chloro-1-(5-hydroxynaphthalen-1-yl)ethanone has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a building block for various chemical reactions.
Biology: Employed in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 2-Chloro-1-(5-hydroxynaphthalen-1-yl)ethanone involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Pathways Involved: It can influence signaling pathways related to inflammation, cell proliferation, and apoptosis, thereby exerting its therapeutic effects.
Comparación Con Compuestos Similares
- 2-Chloro-1-(3,4-dihydroxyphenyl)ethanone
- 2-Chloro-1-(4-hydroxyphenyl)ethanone
- 2-Chloro-1-(2-hydroxyphenyl)ethanone
Comparison:
Uniqueness: 2-Chloro-1-(5-hydroxynaphthalen-1-yl)ethanone is unique due to the presence of both a chloro group and a hydroxyl group on a naphthalene ring, which imparts distinct chemical reactivity and biological activity.
Chemical Properties: Compared to similar compounds, it exhibits different reactivity patterns in substitution and oxidation reactions due to the naphthalene ring structure.
Applications: While similar compounds are used in various applications, this compound is particularly valuable in medicinal chemistry and industrial applications due to its unique properties
Propiedades
Fórmula molecular |
C12H9ClO2 |
|---|---|
Peso molecular |
220.65 g/mol |
Nombre IUPAC |
2-chloro-1-(5-hydroxynaphthalen-1-yl)ethanone |
InChI |
InChI=1S/C12H9ClO2/c13-7-12(15)10-5-1-4-9-8(10)3-2-6-11(9)14/h1-6,14H,7H2 |
Clave InChI |
CMNJGJXXRTWBTI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=CC=C2O)C(=C1)C(=O)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-Methyl-3-neopentyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol](/img/structure/B11882657.png)


![Ethyl 1-methyl-7-oxo-4,7-dihydro-1H-pyrazolo[4,3-b]pyridine-6-carboxylate](/img/structure/B11882681.png)

![Ethyl 7-methyl-2-oxo-1,2-dihydropyrazolo[1,5-a]pyridine-6-carboxylate](/img/structure/B11882690.png)






